Villosin C

anti-inflammatory nitric oxide inhibition RAW264.7 macrophages

Researchers requiring a structurally authenticated abietane diterpenoid reference for SAR studies face sourcing challenges due to scaffold variability among co-occurring Clerodendrum metabolites. Villosin C resolves this with confirmed 17(15→16)-abeo rearrangement architecture and corrected NMR data. • Multi-lineage cytotoxicity benchmark: IC50 8.79-35.46 μM against A549, HepG-2, MCF-7, 4T1 cell lines • Mid-range NO inhibitor (IC50 15.5 μM in LPS-stimulated RAW264.7 macrophages) for anti-inflammatory SAR • Synthetically tractable: 11-step total synthesis (2024) enables analog generation Supplied with HPLC purity ≥98% and comprehensive Certificate of Analysis. Ships ambient; stable at -20°C long-term.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
Cat. No. B600013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVillosin C
SynonymsVillosin C
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24O6/c1-19(2)5-4-6-20(3)12-11(14(23)16(25)18(19)20)13(22)10-7-9(8-21)26-17(10)15(12)24/h9,21-22,24-25H,4-8H2,1-3H3/t9-,20-/m1/s1
InChIKeyBXSSNSXQMLOYPG-GSDQLPOLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Villosin C: Abietane Diterpenoid Identity and Sourcing


Villosin C (CAS 160927-81-1) is a 17(15 → 16)-abeo-abietane diterpenoid [1] first structurally characterized in 2014 with its absolute configuration confirmed via circular dichroism [2]. The compound (C20H24O6, MW 360.40) is isolated primarily from the roots and stems of Clerodendrum trichotomum Thunb. [3] and serves as a research reference for cytotoxic and anti-inflammatory assays. Verified NMR data and HPLC purity (typically ≥98% [4]) enable reliable experimental use.

Abietane diterpenoid reference compound
Verified absolute configuration (CD)
HPLC purity supports reproducible assays
Applied in NO inhibition and cytotoxicity screening contexts

Why Villosin C Cannot Be Replaced by Generic Abietane Analogs


Abietane-type diterpenoids from Clerodendrum trichotomum exhibit wide variability in bioactivity driven by subtle structural differences. Villosin C bears the specific 17(15 → 16)-abeo rearrangement scaffold [1], a structural motif shared with teuvincenone B but absent in non-rearranged abietanes such as trichotomin A and sugiol [2]. Within the same NO inhibition assay from Hu et al. (2018), IC50 values among eight active diterpenoids ranged from 5.6 to 16.1 μM [3], confirming that structurally similar compounds are not functionally interchangeable. A generic 'abietane diterpenoid' selection may introduce unwanted potency shifts or misinterpreted SAR data.

Target: Villosin C Specific 17(15→16)-abeo scaffold
vs
Generic Abietane Non-rearranged analogs may shift NO inhibition potency ranking
Target: Villosin C Broad cytotoxicity profile across multiple cell lines
vs
Structurally Similar Diterpenoids Cytotoxicity spectrum may not transfer; SAR data may be misinterpreted
Target: Villosin C Corrected NMR and absolute stereochemistry
vs
Pre-2014 Isolates Earlier structural assignments may be ambiguous; configuration-dependent activity may differ

Evidence: Villosin C vs. Related Diterpenoids


Anti-Inflammatory NO Inhibition Potency

Villosin C demonstrates moderate anti-inflammatory activity via LPS-induced NO production inhibition in RAW264.7 cells. In a head-to-head comparison of eight diterpenoids co-isolated and tested under identical conditions, villosin C (IC50 = 15.5 μM) is approximately 2.8-fold less potent than trichotomin A (IC50 = 5.6 μM) but represents the mid-range activity benchmark for the series [1]. This positioning matters for researchers requiring a reference compound with defined, moderate NO inhibitory activity rather than the most potent or least active extreme.

NO Inhibition Potency
Head-to-head
IC50 15.5 μM (Villosin C) vs 5.6 μM (trichotomin A); range among 8 diterpenoids 5.6–16.1 μM
Supports mid-range NO inhibition endpoint context
RAW264.7 macrophages, LPS, 24 h Griess assay
anti-inflammatory nitric oxide inhibition RAW264.7 macrophages

Broad-Spectrum Cytotoxicity Profile

Villosin C exhibits broad-spectrum cytotoxic activity across A549 (lung), HepG-2 (liver), MCF-7 (breast), and 4T1 (murine mammary) cancer cell lines with IC50 values ranging from 8.79 to 35.46 μM [1]. This cross-panel activity profile is shared with villosin B (same study, same cell panel, same IC50 range) and distinguishes these two compounds from other co-isolated abietanes tested in the same study that were not reported to exhibit the same breadth of activity [2]. The absence of cell line selectivity supports procurement for general cytotoxicity screening rather than targeted single-lineage studies.

Cytotoxicity Profile
Head-to-head
IC50 8.79–35.46 μM across A549, HepG-2, MCF-7, 4T1; equivalent to villosin B
Supports broad cytotoxicity endpoint review
MTT assay, 4 cell lines
cytotoxicity cancer cell lines A549 MCF-7 HepG-2

Total Synthesis and Stereochemical Confirmation

Villosin C was successfully synthesized in racemic form for the first time in 2024 via an 11-step route [1]. This synthetic milestone directly enabled the correction of the compound's absolute configuration—a critical distinction from earlier isolation literature where stereochemistry was ambiguous or misassigned [2]. Unlike many abietane diterpenoids lacking synthetic access, villosin C now has a defined synthetic pathway enabling gram-scale A/B/C ring assembly [3], positioning it as a tractable scaffold for medicinal chemistry derivatization.

Synthesis & Configuration
Method context
First total synthesis (11 steps, 2024); absolute configuration corrected vs pre-2014 reports
Enables stereochemically defined SAR studies
Synthetic route confirmed via HPLC comparison
total synthesis natural product chemistry stereochemistry

Abietane vs. Labdane Diterpenoid Identity

Villosin C (CAS 160927-81-1) is an abietane diterpenoid, whereas the similarly named 'villosin' (CAS 160598-92-5) is a labdane-type diterpenoid [1]. These are structurally distinct compounds with different carbon skeletons, molecular formulas (C20H24O6 vs C20H28O2), molecular weights (360.40 vs 300.44 g/mol), and bioactivity profiles. Cross-study data show villosin (labdane) exhibits potent cytotoxicity against NCI-H187 small cell lung cancer with IC50 = 0.40 μM and selectivity index >416 versus Vero cells [2], whereas villosin C (abietane) shows moderate broad-spectrum activity (IC50 8.79–35.46 μM) [3].

Diterpenoid Identity
Data to verify
Abietane (Villosin C) vs labdane (villosin); MW 360.40 vs 300.44; IC50 8.79–35.46 vs 0.40 μM
CAS verification essential to avoid mis-identification
Cross-study comparison, different cell lines
chemical identity CAS differentiation diterpenoid classification

Physicochemical Property Comparison

Villosin C exhibits distinct physicochemical parameters that differentiate it from other abietane and labdane diterpenoids: logP 3.38, TPSA 107.22 Ų, four hydrogen bond donors, and six hydrogen bond acceptors . Compared to villosin (labdane, TPSA 26.30 Ų) [1], the ~4× larger polar surface area of villosin C predicts significantly different membrane permeability and solubility profiles. The compound is typically supplied as a yellow powder with HPLC purity ≥98% [2] and is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate , enabling flexible experimental design.

Physicochemical Comparison
Class-level
logP 3.38; TPSA 107.22 Ų (4× labdane villosin); 4 HBD, 6 HBA
Informs solvent and permeability assay design
Calculated parameters
physicochemical properties HPLC solubility

Recommended Applications for Villosin C


Cytotoxicity Screening Reference

Villosin C is suitable as a positive control or reference standard in broad-spectrum cytotoxicity screening against A549, HepG-2, MCF-7, and 4T1 cancer cell lines. The established IC50 range of 8.79–35.46 μM [1] provides a benchmark for comparing novel isolates or synthetic analogs. Unlike villosin (labdane), which shows high potency but only against NCI-H187 lung cancer cells [2], villosin C offers a moderate, multi-lineage activity profile ideal for non-targeted screening campaigns.

Anti-Inflammatory Assay Development

Villosin C serves as a mid-range NO production inhibitor (IC50 = 15.5 μM in LPS-stimulated RAW264.7 macrophages) [1]. Its placement within the 5.6–16.1 μM activity range of eight co-isolated diterpenoids [2] makes it an appropriate reference compound for SAR studies examining how structural modifications of the abietane scaffold influence anti-inflammatory potency.

Total Synthesis and Derivatization

The first total synthesis of (±)-villosin C, achieved in 2024 via an 11-step route with gram-scale A/B/C ring assembly [1], establishes this compound as a synthetically tractable scaffold. Researchers pursuing SAR-driven optimization of the 17(15 → 16)-abeo-abietane skeleton can use synthetic villosin C as a starting point for analog generation, leveraging the reported synthetic strategy for further functionalization.

Analytical Reference for Phytochemical Studies

Villosin C, with its corrected NMR data and verified absolute configuration [1], is a suitable analytical reference standard for phytochemical investigations of Clerodendrum trichotomum and related species. The compound's diagnostic spectral features enable unambiguous identification in plant extracts, distinguishing it from co-occurring abietanes such as trichotomin A, teuvincenone B, and sugiol [2].

Application
Selection Property
Validation Focus
Cytotoxicity screening studies
Broad-spectrum cytotoxicity profile
Multi-lineage endpoint review
NO inhibition assay development
Mid-range NO inhibitory activity benchmark
SAR assay context
Synthetic scaffold for SAR derivatization
Synthetic accessibility
Stereochemical verification
Phytochemical analytical reference
Verified NMR and configuration
Plant extract identity confirmation

Technical Documentation Hub

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34 linked technical documents
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